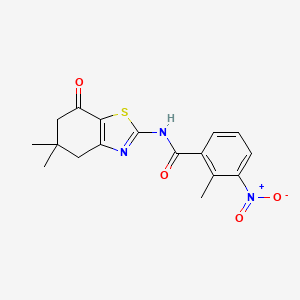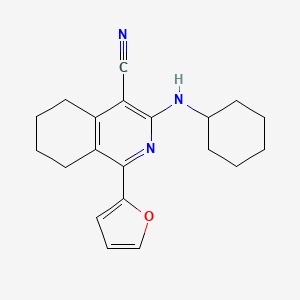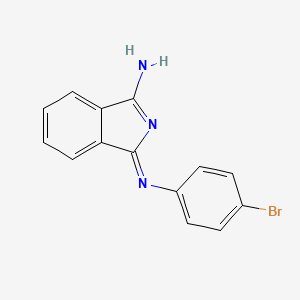![molecular formula C24H20BrN3O6 B11619830 (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B11619830.png)
(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[(4-bromofenil)(hidroximetilideno)]-1-(5-terc-butil-1,2-oxazol-3-il)-5-(4-nitrofenil)pirrolidina-2,3-diona es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un grupo bromofenilo, un grupo hidroxilo, un grupo terc-butilo, un grupo oxazolilo y un grupo nitrofenilo
Métodos De Preparación
La síntesis de (4E)-4-[(4-bromofenil)(hidroximetilideno)]-1-(5-terc-butil-1,2-oxazol-3-il)-5-(4-nitrofenil)pirrolidina-2,3-diona típicamente implica reacciones orgánicas de múltiples pasos. La ruta sintética puede incluir los siguientes pasos:
Formación del núcleo de pirrolidina-2,3-diona: Esto se puede lograr a través de una reacción de ciclización que involucra precursores apropiados.
Introducción del grupo bromofenilo: Este paso puede implicar una reacción de bromación utilizando reactivos como bromo o N-bromosuccinimida (NBS).
Adición del grupo hidroxilo: Esto se puede hacer a través de una reacción de hidroxilación utilizando reactivos como peróxido de hidrógeno o tetróxido de osmio.
Incorporación del grupo terc-butilo: Este paso puede implicar una reacción de alquilación de Friedel-Crafts utilizando cloruro de terc-butilo y un catalizador de ácido de Lewis.
Formación del grupo oxazolilo: Esto se puede lograr a través de una reacción de ciclización que involucra precursores apropiados.
Introducción del grupo nitrofenilo: Este paso puede implicar una reacción de nitración utilizando reactivos como ácido nítrico y ácido sulfúrico.
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la rentabilidad.
Análisis De Reacciones Químicas
(4E)-4-[(4-bromofenil)(hidroximetilideno)]-1-(5-terc-butil-1,2-oxazol-3-il)-5-(4-nitrofenil)pirrolidina-2,3-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando reactivos como trióxido de cromo o permanganato de potasio.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando reactivos como gas hidrógeno y un catalizador de paladio.
Sustitución: El átomo de bromo se puede sustituir por otros grupos utilizando reacciones de sustitución nucleófila con reactivos como metóxido de sodio o cianuro de potasio.
Cicloadición: El compuesto puede participar en reacciones de Diels-Alder para formar nuevas estructuras cíclicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, paladio, ácidos de Lewis) y condiciones de reacción específicas (por ejemplo, temperatura, presión).
Aplicaciones Científicas De Investigación
(4E)-4-[(4-bromofenil)(hidroximetilideno)]-1-(5-terc-butil-1,2-oxazol-3-il)-5-(4-nitrofenil)pirrolidina-2,3-diona tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: El compuesto puede tener potencial como una sonda bioquímica para estudiar interacciones enzimáticas y vías celulares.
Medicina: Se podría investigar por sus posibles propiedades terapéuticas, como las actividades antiinflamatorias o anticancerígenas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (4E)-4-[(4-bromofenil)(hidroximetilideno)]-1-(5-terc-butil-1,2-oxazol-3-il)-5-(4-nitrofenil)pirrolidina-2,3-diona implica su interacción con objetivos y vías moleculares específicas. Por ejemplo, el compuesto puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Además, puede interactuar con receptores celulares para modular las vías de señalización, lo que lleva a cambios en las funciones celulares.
Comparación Con Compuestos Similares
(4E)-4-[(4-bromofenil)(hidroximetilideno)]-1-(5-terc-butil-1,2-oxazol-3-il)-5-(4-nitrofenil)pirrolidina-2,3-diona se puede comparar con otros compuestos similares, como:
(4E)-4-[(4-clorofenil)(hidroximetilideno)]-1-(5-terc-butil-1,2-oxazol-3-il)-5-(4-nitrofenil)pirrolidina-2,3-diona: Este compuesto tiene un átomo de cloro en lugar de un átomo de bromo.
(4E)-4-[(4-bromofenil)(hidroximetilideno)]-1-(5-terc-butil-1,2-oxazol-3-il)-5-(4-aminofenil)pirrolidina-2,3-diona: Este compuesto tiene un grupo amino en lugar de un grupo nitro.
(4E)-4-[(4-bromofenil)(hidroximetilideno)]-1-(5-terc-butil-1,2-oxazol-3-il)-5-(4-metilfenil)pirrolidina-2,3-diona: Este compuesto tiene un grupo metilo en lugar de un grupo nitro.
La singularidad de (4E)-4-[(4-bromofenil)(hidroximetilideno)]-1-(5-terc-butil-1,2-oxazol-3-il)-5-(4-nitrofenil)pirrolidina-2,3-diona radica en su combinación específica de grupos funcionales, que pueden conferir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C24H20BrN3O6 |
|---|---|
Peso molecular |
526.3 g/mol |
Nombre IUPAC |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H20BrN3O6/c1-24(2,3)17-12-18(26-34-17)27-20(13-6-10-16(11-7-13)28(32)33)19(22(30)23(27)31)21(29)14-4-8-15(25)9-5-14/h4-12,20,29H,1-3H3/b21-19+ |
Clave InChI |
MNRZSZBJIIKHHZ-XUTLUUPISA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)C1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11619747.png)
![2-(4-chlorophenyl)-3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11619754.png)


![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619779.png)
![methyl (3-{(Z)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11619780.png)
![6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11619786.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11619787.png)

![(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619804.png)

![Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619822.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11619824.png)

